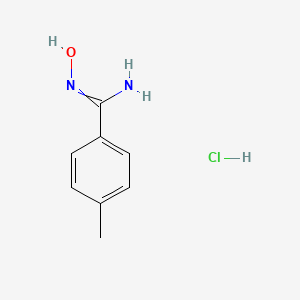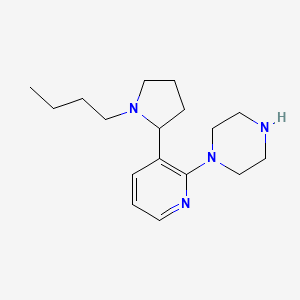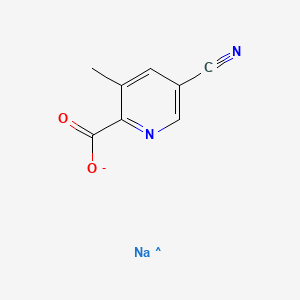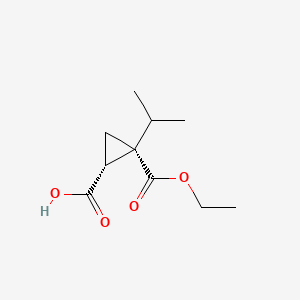
rac-(1R,2R)-2-(ethoxycarbonyl)-2-(propan-2-yl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“rac-(1R,2R)-2-(ethoxycarbonyl)-2-(propan-2-yl)cyclopropane-1-carboxylic acid” is a cyclopropane derivative. Cyclopropane compounds are known for their strained ring structure, which imparts unique chemical properties. This particular compound features ethoxycarbonyl and carboxylic acid functional groups, making it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropane derivatives typically involves the cyclopropanation of alkenes. One common method is the Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane to form a cyclopropane ring. For this specific compound, the starting materials might include an alkene with ethoxycarbonyl and isopropyl groups. The reaction conditions would likely involve a solvent such as diethyl ether or dichloromethane, and the reaction would be carried out at low temperatures to control the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of cyclopropane derivatives often involves large-scale cyclopropanation reactions using optimized catalysts and reaction conditions. The process would be scaled up from laboratory methods, ensuring high yield and purity of the final product. Continuous flow reactors might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Cyclopropane derivatives can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different products.
Reduction: The ethoxycarbonyl group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the cyclopropane ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated cyclopropane derivatives.
Scientific Research Applications
Chemistry
Cyclopropane derivatives are used as intermediates in organic synthesis. Their strained ring structure makes them reactive and useful for constructing more complex molecules.
Biology
In biological research, cyclopropane derivatives can be used to study enzyme mechanisms and protein interactions due to their unique chemical properties.
Medicine
Some cyclopropane derivatives have been investigated for their potential as pharmaceutical agents, particularly in the development of antiviral and anticancer drugs.
Industry
In the industrial sector, cyclopropane derivatives are used in the synthesis of agrochemicals, fragrances, and polymers.
Mechanism of Action
The mechanism of action for cyclopropane derivatives depends on their specific application. In medicinal chemistry, they might interact with biological targets such as enzymes or receptors, altering their activity. The strained ring structure can facilitate binding to these targets, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropane-1,1-dicarboxylic acid
- Cyclopropane-1,2-dicarboxylic acid
- Ethyl cyclopropanecarboxylate
Uniqueness
The presence of both ethoxycarbonyl and carboxylic acid groups in “rac-(1R,2R)-2-(ethoxycarbonyl)-2-(propan-2-yl)cyclopropane-1-carboxylic acid” makes it unique. These functional groups provide multiple sites for chemical reactions, enhancing its versatility in synthetic applications.
Properties
Molecular Formula |
C10H16O4 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
(1R,2R)-2-ethoxycarbonyl-2-propan-2-ylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O4/c1-4-14-9(13)10(6(2)3)5-7(10)8(11)12/h6-7H,4-5H2,1-3H3,(H,11,12)/t7-,10+/m0/s1 |
InChI Key |
PWBFLHITHZBGRY-OIBJUYFYSA-N |
Isomeric SMILES |
CCOC(=O)[C@]1(C[C@H]1C(=O)O)C(C)C |
Canonical SMILES |
CCOC(=O)C1(CC1C(=O)O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[benzaldehyde]](/img/structure/B11818820.png)
![6-Azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B11818825.png)
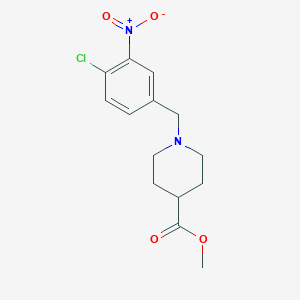

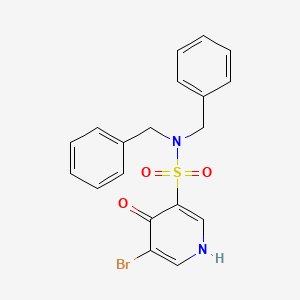
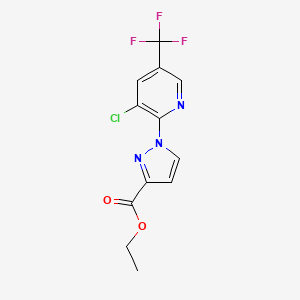
![5-[(1E)-1-(hydroxyimino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B11818877.png)

